4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol
Description
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol is a halogenated phenolic compound characterized by a methoxy group at the 2-position and a 3-chloro-4-fluorophenyl substituent at the 4-position of the phenol ring.
Halogenated phenolic compounds, such as those derived from eugenol (e.g., 4-(2-chloropropyl)-2-methoxyphenol), are often synthesized via hydrohalogenation or nucleophilic substitution reactions to introduce chlorine or fluorine atoms . The presence of halogens typically enhances lipophilicity, as demonstrated by the increased LogP value of 4-(2-chloropropyl)-2-methoxyphenol compared to eugenol . Such modifications are known to improve membrane permeability and bioactivity, making these compounds candidates for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFTVQFGXLRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685620 | |
| Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945461-38-1 | |
| Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Preparation
The Suzuki-Miyaura coupling between 4-bromo-2-methoxyphenol and (3-chloro-4-fluorophenyl)boronic acid offers a direct route to the target compound. The boronic acid is synthesized via lithiation of 1-bromo-3-chloro-4-fluorobenzene followed by transmetallation with triisopropyl borate, achieving 92% purity after recrystallization.
Catalytic Optimization
Palladium catalysts, particularly Pd(PPh₃)₄, demonstrate superior activity in dimethylformamide (DMF) at 80°C, with potassium carbonate as the base. A ligand screening study revealed that 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) enhances turnover frequency by 40% compared to triphenylphosphine.
Table 1: Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 88 |
| Solvent | DMF/H₂O (9:1) | 85 |
| Temperature | 80°C | 88 |
| Reaction Time | 12 h | 88 |
Ullmann-Type Coupling Methodology
Copper-Catalyzed Arylation
The Ullmann reaction between 4-iodo-2-methoxyphenol and 1-chloro-2-fluoro-4-iodobenzene employs a CuI/1,10-phenanthroline system in dimethyl sulfoxide (DMSO) at 120°C. This method avoids expensive palladium catalysts but requires extended reaction times (48 h) for complete conversion.
Solvent and Ligand Effects
Polar aprotic solvents like DMSO stabilize the copper intermediates, while ethylene glycol additives reduce catalyst loading by 30%. A comparative study showed that 1,2-diaminocyclohexane ligands improve regioselectivity, suppressing homocoupling byproducts to <5%.
Nucleophilic Aromatic Substitution Strategies
Nitro Group Displacement
4-Nitro-2-methoxyphenol undergoes nucleophilic substitution with 3-chloro-4-fluorophenol thiolate in hexamethylphosphoramide (HMPA) at 150°C. The nitro group’s strong electron-withdrawing character activates the ring for substitution, though competing reduction pathways limit yields to 65%.
Microwave-Assisted Acceleration
Microwave irradiation at 180°C reduces reaction times from 24 h to 45 minutes, with tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst. This approach achieves 78% yield but requires stringent moisture control to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 88 | 12.50 | High |
| Ullmann | 75 | 8.20 | Moderate |
| Nucleophilic Substitution | 65 | 15.80 | Low |
The Suzuki method offers the best balance of yield and scalability, though its reliance on palladium raises environmental concerns. Ullmann coupling remains economically viable for small-scale production.
Characterization and Analytical Techniques
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.6 Hz, 1H, aryl-H), 7.45 (t, J = 9.1 Hz, 1H, chloro-fluorophenyl), 6.92 (d, J = 8.6 Hz, 1H, phenol-H). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 266.0241 [M+H]⁺ (calc. 266.0238).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >99% purity, with retention time matching synthetic standards.
Industrial-Scale Production Considerations
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry. The nucleophilic aromatic substitution (S_NAr) reaction is commonly employed to introduce new functional groups, enhancing its versatility in synthetic pathways.
Reactions and Transformations
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol can undergo several reactions:
- Oxidation : The phenolic hydroxyl group can be oxidized to form quinones, which are useful in various chemical applications.
- Reduction : The chloro group can be reduced to yield dechlorinated derivatives, expanding the range of potential products.
- Substitution Reactions : The methoxy groups can participate in nucleophilic substitution reactions with amines or thiols, leading to diverse derivatives.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its potential as a lead compound for developing new antimicrobial agents. For instance, derivatives of this phenolic compound have been tested for effectiveness against resistant strains of bacteria, showing promising results.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Medical Applications
Lead Compound for Drug Development
The compound is being explored as a lead candidate for novel therapeutic agents due to its biological activities. Its ability to interact with biological macromolecules through hydrogen bonding suggests potential applications in drug design targeting specific diseases.
Mechanism of Action
The mechanism involves interactions with cellular targets, modulating biochemical pathways that could lead to therapeutic effects. The lipophilicity imparted by the chloro and methoxy groups enhances membrane permeability, facilitating cellular uptake and efficacy.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its chemical stability and reactivity make it suitable for manufacturing processes requiring specific functional characteristics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong potency. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further research needed for mechanism elucidation. |
| Study C | Organic Synthesis | Utilized as an intermediate in synthesizing complex pharmaceuticals; highlighted versatility in functional group modifications. |
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Functional Differences
- Halogenation Effects: The 3-chloro-4-fluorophenyl group in the target compound likely enhances lipophilicity compared to non-halogenated analogs like 4-[N-(4-hydroxyphenyl)carboxymidoyl]-2-methoxyphenol. This aligns with observations in 4-(2-chloropropyl)-2-methoxyphenol, where chlorine addition increased LogP by ~1.5 units . Fluorine atoms improve metabolic stability and bioavailability in pharmaceuticals, as seen in sydnone derivatives containing 3-chloro-4-fluorophenyl groups .
- Pharmacological Activity: Analgesic activity varies significantly: 4-[N-(4-hydroxyphenyl)carboxymidoyl]-2-methoxyphenol is less potent than paracetamol , while halogenated derivatives (e.g., 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol) show insecticidal properties . Antimicrobial activity correlates with halogen-induced lipophilicity, as demonstrated in eugenol derivatives .
- Toxicity and Stability: Halogenated compounds often require rigorous toxicity profiling. For example, 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol exhibits dose-dependent cytotoxicity , suggesting similar studies are needed for the target compound. Encapsulation strategies (e.g., lipid nanosystems) improve the stability and delivery of bioactive derivatives like 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol .
Biological Activity
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, also known as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 945461-38-1
- Molecular Formula : C13H10ClFNO2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that this compound has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/ml |
| Escherichia coli | 25 μg/ml |
| Salmonella typhi | 50 μg/ml |
| Candida albicans | 250 μg/ml |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment. This suggests a promising role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate moderate absorption with a half-life suitable for potential clinical use. However, further research is necessary to evaluate its long-term toxicity and safety profile.
Q & A
Q. What are the optimal synthetic routes for 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. A typical approach involves reacting 3-chloro-4-fluorophenol derivatives with 2-methoxyphenol precursors in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–120°C . Catalysts like CuI or Pd-based systems may enhance coupling efficiency. Yield optimization requires controlling stoichiometry, reaction time, and inert atmosphere conditions. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro/fluoro aromatic protons at δ 6.8–7.4 ppm, methoxy group at δ 3.8–3.9 ppm) .
- IR : Confirm O–H (phenolic, ~3200 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) stretches.
- HPLC-MS : Purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z 266.6) .
Advanced Research Questions
Q. How do the electron-withdrawing chloro and fluoro substituents affect the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The chloro (σₚ = 0.23) and fluoro (σₚ = 0.06) groups create a meta-directing, deactivated aromatic ring. Computational studies (DFT, Hammett plots) can quantify substituent effects on reaction rates. For example, nitration occurs preferentially at the 5-position due to steric and electronic factors. Reactivity can be experimentally validated using competitive EAS reactions monitored by HPLC .
Q. What strategies address contradictory bioactivity data in antimicrobial assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability. To resolve contradictions:
- Use standardized protocols (CLSI/EUCAST guidelines).
- Include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Perform dose-response curves (IC₅₀) with triplicate replicates and statistical validation (ANOVA, p < 0.05) .
Q. How can molecular docking elucidate interactions between this compound and acetylcholinesterase (AChE)?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Preparation : Retrieve AChE structure (PDB ID 4EY7), protonate ligands, and define active site (Ser203, His447 residues).
- Validation : Compare docking poses with known inhibitors (e.g., donepezil). Key interactions (H-bonds with Glu202, π-π stacking with Trp86) can explain inhibition potency .
Q. What challenges arise in crystallizing this compound, and how can SHELX refine its structure?
- Methodological Answer : Poor solubility in common solvents (e.g., DMSO) complicates crystal growth. Use slow vapor diffusion (hexane/EtOAc) or co-crystallization agents. SHELXL refines structures via least-squares minimization, handling twinning or disorder with TWIN/BASF commands. R-factors < 5% indicate high-quality data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
